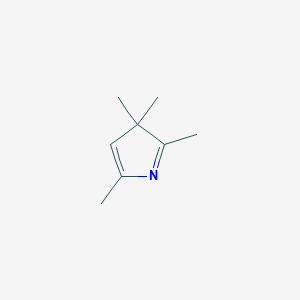
2,3,3,5-Tetramethylpyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3,5-Tetramethylpyrrole, also known as this compound, is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis
Synthetic Intermediates
2,3,3,5-Tetramethylpyrrole serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions that lead to the formation of more complex molecules. For instance, pyrrole derivatives have been synthesized to explore their biological activities and potential therapeutic uses .
Table 1: Synthetic Applications of this compound
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a precursor for synthesizing pyrrole derivatives |
| Drug Development | Investigated for its role in creating bioactive compounds |
| Material Science | Functionalized for enhancing properties of elastomeric composites |
Antimicrobial Properties
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For example, studies have shown that certain pyrrole derivatives can effectively combat a range of bacteria and fungi, making them candidates for new antibiotic agents .
Neuroprotective Effects
This compound has also been studied for its neuroprotective properties. It has been shown to protect retinal photoreceptors from stress-induced damage, indicating potential applications in treating retinal diseases .
Table 2: Biological Activities of Pyrrole Derivatives
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Active against ESKAPE bacteria | |
| Neuroprotective | Protects retinal cells from stress | |
| Antifungal | Effective against various fungal pathogens |
Agricultural Applications
Pest Management
Recent studies have explored the use of this compound in pest management strategies. The compound has shown efficacy in attracting specific pests when combined with ultraviolet light, suggesting its potential use in integrated pest management systems .
Material Science Innovations
Elastomeric Composites
The functionalization of elastomers with pyrrole compounds has led to improved mechanical properties and durability. This application is particularly relevant in the tire industry where enhanced performance characteristics are essential .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrrole derivatives demonstrated their effectiveness against multiple strains of bacteria including Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that these compounds could serve as alternatives to traditional antibiotics .
Case Study 2: Neuroprotection
Research published in a peer-reviewed journal highlighted the protective effects of this compound on retinal cells under oxidative stress conditions. The findings suggest that this compound could be developed into a therapeutic agent for retinal degenerative diseases .
特性
CAS番号 |
110466-33-6 |
|---|---|
分子式 |
C8H13N |
分子量 |
123.2 g/mol |
IUPAC名 |
2,3,3,5-tetramethylpyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-8(3,4)7(2)9-6/h5H,1-4H3 |
InChIキー |
GIGZRTVRLYCOAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(=N1)C)(C)C |
正規SMILES |
CC1=CC(C(=N1)C)(C)C |
同義語 |
3H-Pyrrole,2,3,3,5-tetramethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















